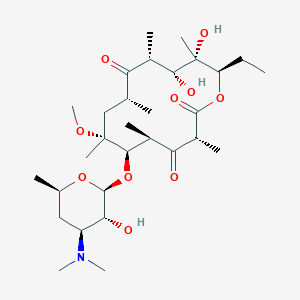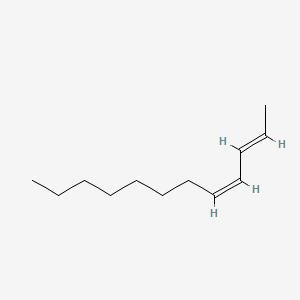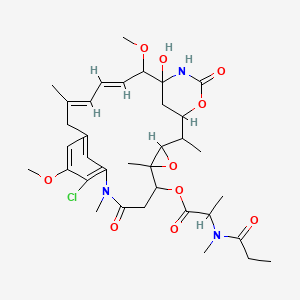
Sulfanylidene-(sulfanylidene-lambda4-sulfanylidene)-lambda4-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasulfur is a tetraatomic sulfur.
Applications De Recherche Scientifique
1. Structural Chemistry and Synthesis
Sulfanylidene compounds have been actively researched for their unique structural properties and potential in synthesis. For instance, studies have synthesized sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, exploring their hydrogen-bonded ribbon formations and structural comparisons with related compounds (Sarojini et al., 2015). Further, the structure and hydrolysis mechanisms of diaryl(acylamino)(chloro)-λ4-sulfanes have been elucidated, showcasing the compound's conformational flexibility and significant intramolecular interactions (Nagy et al., 2001). Moreover, research into fluorinated Johnson Reagents, like [(oxido)phenyl(trifluoromethyl)-λ4-sulfanylidene]dimethylammonium tetrafluoroborate, has opened up new avenues for electrophilic trifluoromethylation of carbon nucleophiles (Noritake et al., 2008).
2. X-Ray Crystallography and Structural Analysis
Compounds containing sulfanylidene moieties have been subjects for X-ray crystallography and spectroscopic analysis, providing insights into their structural configurations and intermolecular interactions. For example, research on [dicyclohexyl(sulfanylidene)-λ5-phosphanyl]methanol has contributed to understanding the compound's tetrahedral coordination and the formation of supramolecular helical chains (Henderson et al., 2019). Similarly, studies on heteroatomic compounds based on phenylthiourea and acetophenone have provided valuable insights into their structural interpretation, biological activity, and potential pharmaceutical applications (Farzaliyev et al., 2020).
3. Potential in Material Science and Semiconductivity
Sulfanylidene compounds have also been investigated for their potential in material science, particularly in the development of semiconductors. A study on a sulfur coordination polymer formed from zinc(II) and 5-methylsulfanyl-1,3,4-thiadiazole-2-thione has revealed its high thermal and chemical stability, as well as its potential application as a selective sensor due to its unique bandgap properties (Zhang et al., 2019).
Propriétés
Formule moléculaire |
S4 |
|---|---|
Poids moléculaire |
128.3 g/mol |
Nom IUPAC |
sulfanylidene-(sulfanylidene-λ4-sulfanylidene)-λ4-sulfane |
InChI |
InChI=1S/S4/c1-3-4-2 |
Clé InChI |
IOOGPFMMGKCAGU-UHFFFAOYSA-N |
SMILES |
S=S=S=S |
SMILES canonique |
S=S=S=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



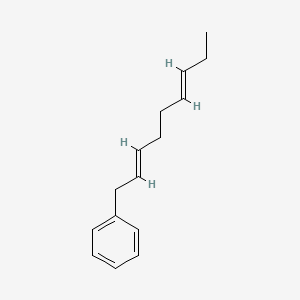
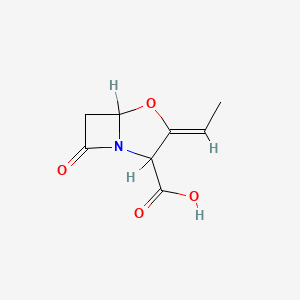

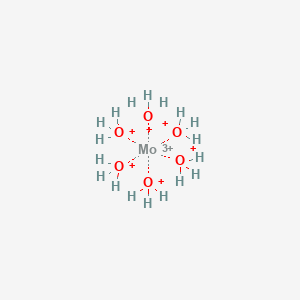
![ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B1240040.png)
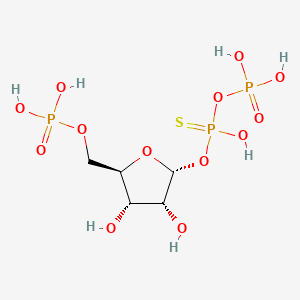
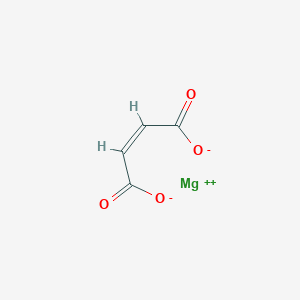
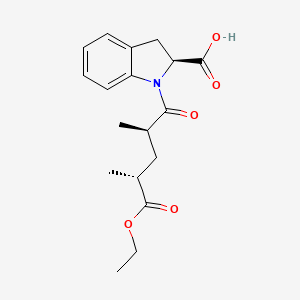
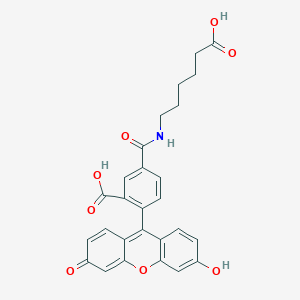
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B1240046.png)
